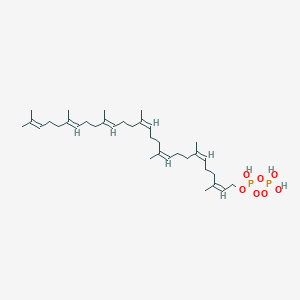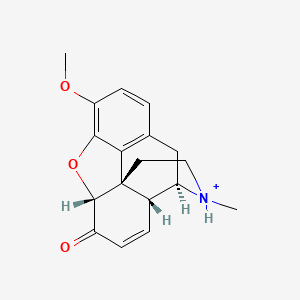
Codeinone(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Codeinone(1+) is conjugate acid of codeinone. It is a conjugate acid of a codeinone.
Applications De Recherche Scientifique
Apoptosis-Inducing Activity in Cancer Cells
Codeinone(1+) has been studied for its apoptosis-inducing activity, particularly against human cancer cell lines. It has demonstrated the ability to induce internucleosomal DNA fragmentation and production of Annexin-positive apoptotic cells more potently than codeine in HL-60 cells. This activity suggests the activation of the intrinsic apoptotic signaling pathway via mitochondria, suggesting its potential in anticancer applications (Hitosugi et al., 2003). Similarly, the antitumor potential of codeinone was further confirmed in studies indicating its ability to induce apoptosis in different human cancer cell lines, including MCF7 and A549, in addition to HL-60 (Hitosugi et al., 2003).
Catalytic Autoxidation in Opiate Synthesis
Codeinone(1+) has been identified as a substrate in the catalytic autoxidation process, efficiently converting to 14-hydroxycodeinone in an aqueous solution. This process involves simple manganese and copper salts as catalysts and is significant in the synthesis of 14-hydroxylated opiate drugs, offering a method to utilize the more abundant codeine as the starting material without resorting to intermediates like thebaine (Zhang et al., 2005).
Transformation in Biological Wastewater Treatment
Codeinone(1+) emerges as a critical intermediary in the transformation pathway of codeine during biological wastewater treatment. The pathway involves a combination of biologically and chemically mediated reactions, leading to the formation of various transformation products. The high chemical reactivity of codeinone positions it as a precursor for further transformation, highlighting its role in understanding the environmental fate of opium alkaloids (Wick et al., 2011).
Propriétés
Nom du produit |
Codeinone(1+) |
|---|---|
Formule moléculaire |
C18H20NO3+ |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,3,4,4a,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-12,17H,7-9H2,1-2H3/p+1/t11-,12+,17-,18-/m0/s1 |
Clé InChI |
XYYVYLMBEZUESM-CMKMFDCUSA-O |
SMILES isomérique |
C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C=C4 |
SMILES canonique |
C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)
![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)
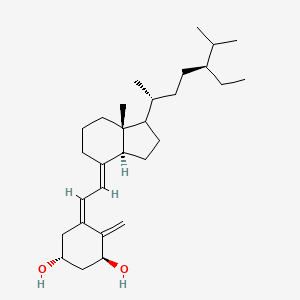
![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)

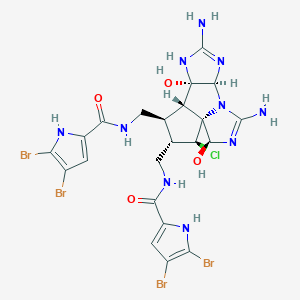


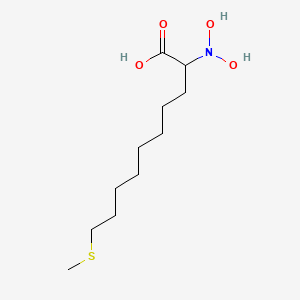
![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)
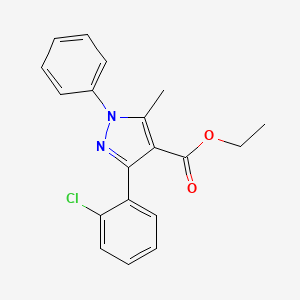
![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)

